molecular formula C10H20O B7799648 1,2-Epoxydecane CAS No. 68413-40-1

1,2-Epoxydecane

Cat. No. B7799648
Key on ui cas rn: 68413-40-1
M. Wt: 156.26 g/mol
InChI Key: AAMHBRRZYSORSH-UHFFFAOYSA-N
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Patent
US06271400B1

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].ClCCl.[OH:14]O>O.[O-2].[O-2].[Mn+4]>[CH2:1]1[O:14][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Re2O7
Quantity
24 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Five
Name
Quantity
5 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Six
Name
Quantity
10 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL scintillation vial equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
To this solution was added BTSP (2.8 g, 15 mmol)
CUSTOM
Type
CUSTOM
Details
The vial was immersed into ice/water bath
CUSTOM
Type
CUSTOM
Details
The destruction of H2O2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1C(CCCCCCCC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06271400B1

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].ClCCl.[OH:14]O>O.[O-2].[O-2].[Mn+4]>[CH2:1]1[O:14][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Re2O7
Quantity
24 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Five
Name
Quantity
5 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Six
Name
Quantity
10 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL scintillation vial equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
To this solution was added BTSP (2.8 g, 15 mmol)
CUSTOM
Type
CUSTOM
Details
The vial was immersed into ice/water bath
CUSTOM
Type
CUSTOM
Details
The destruction of H2O2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1C(CCCCCCCC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06271400B1

Procedure details

In a 25 mL scintillation vial equipped with a magnetic stirrer, 1-decene (1.41 g, 10 mmol) was placed followed by addition of 4 mL dichloromethane. To this solution was added BTSP (2.8 g, 15 mmol). The vial was immersed into ice/water bath. After 5 minutes Re2O7 (24 mg, 0.05 mmol)5 was added followed by 10 μL of water. The reaction turned bright yellow and was allowed to warm up to room temperature and stirred for 14 h. Upon completion, water (3 drops) was added followed by manganese dioxide (ca. 5 mg) in order to decompose the remaining H2O2. The destruction of H2O2 was evident by the disappearance of yellow color. The mixture was then dried over Na2SO4. Concentration afforded 1-decene oxide (1.48 g, 94% yield) of a colorless oil.
Quantity
1.41 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
Re2O7
Quantity
24 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
5 mg
Type
catalyst
Reaction Step Five
Name
Quantity
10 μL
Type
solvent
Reaction Step Six
Yield
94%

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].ClCCl.[OH:14]O>O.[O-2].[O-2].[Mn+4]>[CH2:1]1[O:14][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10] |f:4.5.6|

Inputs

Step One
Name
Quantity
1.41 g
Type
reactant
Smiles
C=CCCCCCCCC
Name
Quantity
4 mL
Type
reactant
Smiles
ClCCl
Step Two
Name
Re2O7
Quantity
24 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O
Step Five
Name
Quantity
5 mg
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Six
Name
Quantity
10 μL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 14 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL scintillation vial equipped with a magnetic stirrer
ADDITION
Type
ADDITION
Details
To this solution was added BTSP (2.8 g, 15 mmol)
CUSTOM
Type
CUSTOM
Details
The vial was immersed into ice/water bath
CUSTOM
Type
CUSTOM
Details
The destruction of H2O2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
Concentration

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
C1C(CCCCCCCC)O1
Measurements
Type Value Analysis
AMOUNT: MASS 1.48 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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